molecular formula C11H10F3NO4 B8336772 2-(2-Nitro-4-trifluoromethylphenoxy)isobutyraldehyde

2-(2-Nitro-4-trifluoromethylphenoxy)isobutyraldehyde

Cat. No. B8336772
M. Wt: 277.20 g/mol
InChI Key: NPJOEZALOGQJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Nitro-4-trifluoromethylphenoxy)isobutyraldehyde is a useful research compound. Its molecular formula is C11H10F3NO4 and its molecular weight is 277.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Nitro-4-trifluoromethylphenoxy)isobutyraldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Nitro-4-trifluoromethylphenoxy)isobutyraldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10F3NO4

Molecular Weight

277.20 g/mol

IUPAC Name

2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propanal

InChI

InChI=1S/C11H10F3NO4/c1-10(2,6-16)19-9-4-3-7(11(12,13)14)5-8(9)15(17)18/h3-6H,1-2H3

InChI Key

NPJOEZALOGQJPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)OC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 10 g of 2-nitro-4-trifluoromethylphenol, 8.0 g of anhydrous calcium carbonate and 30 ml of N,N-dimethylformamide was added dropwise a solution of 8.8 g of 2-bromoisobutyraldehyde in 23 ml of N,N-dimethylformamide and the mixture was stirred at room temperature for 4 days. The reaction mixture was then poured in ice-water and extracted with toluene. The organic layer was washed with 0.5 N aqueous sodium hydroxide solution and water in that order and dried over anhydrous magnesium sulfate and the solvent was distilled off. The residue was chromatographed on a silica gel column and elution was carried out with hexane-ethyl acetate (3:1). The Crystals from the eluate were recrystallized from 15 ml of hexane twice to give 4.428 g of 2-(2-nitro-4-trifluoromethylphenoxy)isobutyraldehyde.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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